O-Demethyl Tribenuron
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Overview
Description
O-Demethyl Tribenuron is a derivative of tribenuron-methyl, a sulfonylurea herbicide. Tribenuron-methyl is widely used for controlling broadleaf weeds in cereal crops. This compound retains the herbicidal properties of its parent compound but with slight modifications in its chemical structure, which can influence its reactivity and application.
Preparation Methods
The synthesis of O-Demethyl Tribenuron involves several steps. One common method includes the demethylation of tribenuron-methyl. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar demethylating agents, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
O-Demethyl Tribenuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines
Scientific Research Applications
O-Demethyl Tribenuron has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonylurea herbicides and their derivatives.
Biology: The compound is used in studies related to herbicide resistance in plants, particularly in understanding the mechanisms by which plants develop resistance to sulfonylurea herbicides.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the area of enzyme inhibition.
Industry: It is used in the development of new herbicidal formulations and in the study of environmental fate and degradation of herbicides
Mechanism of Action
O-Demethyl Tribenuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. The molecular target is the ALS enzyme, and the pathway involved is the branched-chain amino acid biosynthesis pathway .
Comparison with Similar Compounds
O-Demethyl Tribenuron is similar to other sulfonylurea herbicides such as metsulfuron-methyl and chlorsulfuron. it is unique in its specific structural modifications, which can influence its reactivity and application. Similar compounds include:
Metsulfuron-methyl: Another sulfonylurea herbicide with similar herbicidal properties but different structural features.
Chlorsulfuron: A sulfonylurea herbicide with a different substitution pattern on the aromatic ring.
Tribenuron-methyl: The parent compound from which this compound is derived
Properties
Molecular Formula |
C13H13N5O6S |
---|---|
Molecular Weight |
367.34 g/mol |
IUPAC Name |
2-[[methyl-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(21)15-7)18(2)13(22)17-25(23,24)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,17,22)(H,19,20)(H,14,15,16,21) |
InChI Key |
PNSSTKDVPJLIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)N1)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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